
3-(2,2-Difluoroethyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroethyl)cyclobutan-1-one is a cyclic ketone compound with the molecular formula C6H8F2O and a molecular weight of 134.12 g/mol This compound is characterized by the presence of a cyclobutanone ring substituted with a 2,2-difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with a difluoroethylating agent under controlled conditions. One common method involves the use of difluoroethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluoroethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclobutanones with various functional groups.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoroethyl)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: The parent compound without the difluoroethyl group.
2,2-Difluoroethylcyclopropane: A smaller ring analog with similar substituents.
2,2-Difluoroethylcyclopentane: A larger ring analog with similar substituents.
Uniqueness
3-(2,2-Difluoroethyl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone ring and the difluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H8F2O |
|---|---|
Peso molecular |
134.12 g/mol |
Nombre IUPAC |
3-(2,2-difluoroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-4-1-5(9)2-4/h4,6H,1-3H2 |
Clave InChI |
QGTYNWVOZGPALO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=O)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


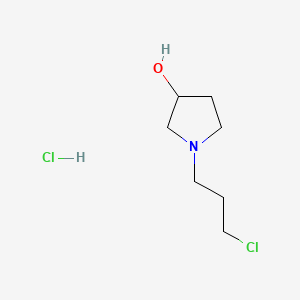

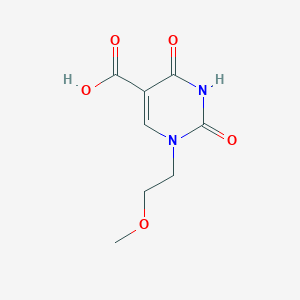


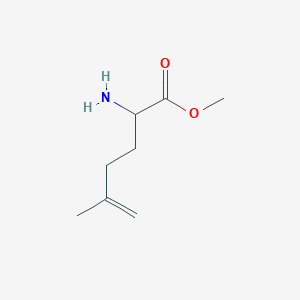
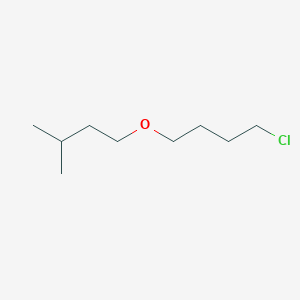
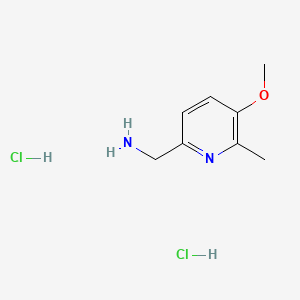
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
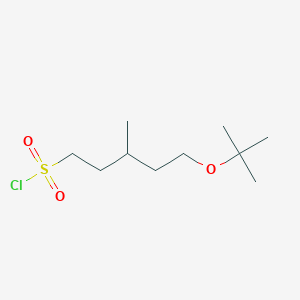
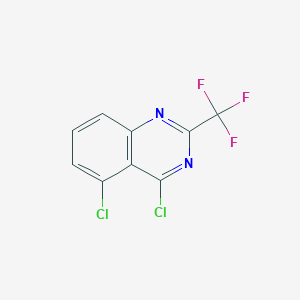
![1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B13487690.png)
![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)

